H-Leu-ile-OH

Description

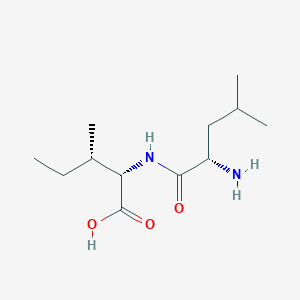

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(12(16)17)14-11(15)9(13)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLASBBHHSLQDB-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426667 | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36077-41-5 | |

| Record name | Leucylisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36077-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Leu-L-Ile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Leu-Ile-OH: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the dipeptide H-Leu-Ile-OH (L-leucyl-L-isoleucine), covering its chemical structure, physicochemical properties, synthesis, and analytical characterization. This document also explores its potential biological significance, particularly in the context of cell signaling pathways.

Chemical Structure and Properties

This compound is a dipeptide composed of the essential amino acids L-leucine and L-isoleucine, linked by a peptide bond. Its structure is characterized by the presence of hydrophobic isobutyl and sec-butyl side chains, contributing to its overall nonpolar nature.

Chemical Structure Visualization:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding its behavior in various experimental and biological contexts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |

| Molecular Weight | 244.33 g/mol | PubChem[1] |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | PubChem[1] |

| CAS Number | 36077-41-5 | PubChem[1] |

| Predicted pKa (Strongest Acidic) | 4.11 | FooDB[2] |

| Predicted pKa (Strongest Basic) | 8.43 | FooDB[2] |

| Predicted Water Solubility | 3.25 g/L | FooDB[2] |

| Predicted LogP | -0.89 | FooDB[2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

2.1.1. Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

References

An In-depth Technical Guide on L-leucyl-L-isoleucine

This guide provides essential molecular information for L-leucyl-L-isoleucine, a dipeptide composed of the essential amino acids L-leucine and L-isoleucine. The data presented is intended for researchers, scientists, and professionals in drug development who require precise molecular specifications.

Quantitative Data Summary

The fundamental molecular properties of L-leucyl-L-isoleucine are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C12H24N2O3[1][2] |

| Molecular Weight | 244.33 g/mol [1][2] |

| Monoisotopic Mass | 244.17869263 Da[1][2] |

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of peptides like L-leucyl-L-isoleucine typically involve mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A solution of L-leucyl-L-isoleucine is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, most commonly Electrospray Ionization (ESI). ESI is preferred as it minimizes fragmentation of the molecule, allowing for the detection of the intact molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

-

Data Acquisition: The mass spectrum is acquired, showing a peak corresponding to the protonated molecule [M+H]⁺. The high resolution allows for the determination of the accurate mass of this ion.

-

Formula Determination: The precise monoisotopic mass obtained from the HRMS measurement is used to calculate the most probable elemental composition. Software tools are employed to match the experimental mass to theoretical masses of possible chemical formulas, and based on the known composition (amino acids), the molecular formula C12H24N2O3 is confirmed.

-

Molecular Weight Calculation: The molecular weight (average mass) is calculated based on the confirmed molecular formula using the standard atomic weights of the constituent elements.

Visualization of Molecular Composition

The logical relationship illustrating the formation of the L-leucyl-L-isoleucine dipeptide from its constituent amino acids is depicted in the following diagram.

References

An In-Depth Technical Guide to H-Leu-Ile-OH: Identification, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Leu-Ile-OH, also known as L-leucyl-L-isoleucine. The document details its chemical identity, physicochemical properties, and outlines its known biological activities, with a focus on its neuroprotective effects. Experimental protocols for its synthesis and analysis are also discussed, providing a valuable resource for researchers in the fields of peptide chemistry, neuropharmacology, and drug development.

Core Identification and Properties

This compound is a dipeptide composed of the essential amino acids L-leucine and L-isoleucine linked by a peptide bond. Its systematic IUPAC name is (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 36077-41-5 | [1][2] |

| Molecular Formula | C12H24N2O3 | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| IUPAC Name | (2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoic acid | [1] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |

| InChI Key | AZLASBBHHSLQDB-GUBZILKMSA-N | [1] |

| Appearance | White powder | |

| Classification | Dipeptide, Metabolite | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase and solid-phase peptide synthesis (SPPS). These methods involve the formation of a peptide bond between protected leucine and isoleucine residues, followed by deprotection to yield the final dipeptide.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis offers flexibility and is suitable for large-scale production. The general workflow involves:

-

Protection of Functional Groups: The N-terminus of leucine is protected with a suitable group (e.g., Boc or Fmoc), and the C-terminus of isoleucine is protected as an ester (e.g., methyl or benzyl ester).

-

Coupling Reaction: The protected amino acids are coupled using a coupling agent such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

-

Deprotection: The protecting groups are removed under specific conditions (e.g., acid for Boc, base for Fmoc, and hydrolysis or hydrogenolysis for esters) to yield the final dipeptide.

-

Purification: The product is purified using techniques like recrystallization or chromatography.

Figure 1: General workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used technique for peptide synthesis due to its ease of automation and purification. The key steps are:

-

Resin Attachment: The C-terminal amino acid (isoleucine) is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group (typically Fmoc) of the attached isoleucine is removed.

-

Coupling: The next amino acid (Fmoc-protected leucine) is activated and coupled to the deprotected isoleucine on the resin.

-

Cleavage: Once the synthesis is complete, the dipeptide is cleaved from the resin, and all protecting groups are removed simultaneously.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: General workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of peptides. A C18 column is typically used with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA). The retention time of the dipeptide is a key identifier.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for peptide analysis. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions. The fragmentation of leucine and isoleucine residues can be distinguished by characteristic losses from their side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of peptides. The chemical shifts and coupling constants of the protons and carbons in the dipeptide provide detailed information about its structure and conformation.

Biological Activity and Mechanism of Action

This compound has demonstrated significant neuroprotective properties. Research has shown that this dipeptide can protect against neuronal death by inducing the synthesis of two critical neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).

The precise mechanism by which this compound upregulates these neurotrophic factors is still under investigation. However, a plausible pathway involves the activation of cell surface receptors, leading to the initiation of intracellular signaling cascades that ultimately promote the transcription and translation of the BDNF and GDNF genes.

Signaling Pathways

-

BDNF Signaling: BDNF exerts its effects by binding to the Tropomyosin receptor kinase B (TrkB). This binding leads to receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways. These pathways are crucial for neuronal survival, growth, and synaptic plasticity.

-

GDNF Signaling: GDNF binds to the GFRα1 co-receptor, which then recruits and activates the RET receptor tyrosine kinase. This activation triggers downstream signaling through pathways similar to those activated by BDNF, promoting the survival and maintenance of specific neuronal populations, particularly dopaminergic neurons.

Figure 3: Hypothesized signaling pathway for the neuroprotective effects of this compound.

Conclusion

This compound is a dipeptide with significant potential in the field of neuroscience and drug development due to its neuroprotective activities. This guide has provided a detailed overview of its identification, synthesis, and biological function. Further research into its specific mechanism of action will be crucial for the development of novel therapeutics based on this promising molecule. The provided information on synthesis and analytical methods serves as a valuable starting point for researchers aiming to work with this compound.

References

Synthesis and structural analysis of H-Leu-ile-OH

An In-depth Technical Guide to the Synthesis and Structural Analysis of H-Leu-Ile-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and detailed structural analysis of the dipeptide L-leucyl-L-isoleucine (this compound). The methodologies presented are based on established principles of solution-phase peptide synthesis and modern analytical techniques, offering a robust framework for researchers in peptide chemistry and drug development.

Introduction

The dipeptide this compound, composed of L-leucine and L-isoleucine, serves as a fundamental building block in peptide and protein chemistry.[1][2] Its synthesis and characterization are crucial for various applications, including its use as a reference standard, in the development of new therapeutic peptides, and for studying enzyme kinetics.[3] The synthesis of a specific peptide bond requires a controlled strategy to prevent unwanted side reactions and polymerization.[4] This is achieved by using protecting groups for the amino and carboxyl termini that are not involved in the desired amide bond formation.[5][6][7]

This document outlines a complete workflow for the synthesis of this compound using a classical solution-phase approach with the tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting group strategy.[4][8] It further details the purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and an overview of X-ray crystallography.

Synthesis of this compound

The synthesis of this compound is performed in a multi-step solution-phase process. The core strategy involves protecting the N-terminus of leucine and the C-terminus of isoleucine, coupling the two modified amino acids, and finally removing the protecting groups to yield the desired dipeptide.[5]

Synthesis Workflow

The overall synthetic pathway is illustrated below. It begins with the protection of the individual amino acids, followed by a coupling reaction facilitated by a carbodiimide reagent, and concludes with deprotection steps to yield the final product.[4][8]

Caption: Solution-phase synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Leucine (Boc-Leu-OH)

-

Dissolve L-leucine in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (NaOH) solution to adjust the pH to approximately 9-10.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH with NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the mixture with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Leu-OH.

Protocol 2: Synthesis of L-Isoleucine Benzyl Ester (H-Ile-OBzl)

-

Suspend L-isoleucine and a catalytic amount of p-toluenesulfonic acid (TsOH) in benzyl alcohol.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Add diethyl ether to precipitate the product as its tosylate salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Neutralize the salt with a suitable base (e.g., NaHCO₃ solution) and extract with an organic solvent to obtain the free ester, H-Ile-OBzl.

Protocol 3: Coupling to form Boc-Leu-Ile-OBzl

-

Dissolve Boc-Leu-OH (1 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in dry dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere and cool to 0 °C.[8]

-

In a separate flask, dissolve H-Ile-OBzl (1 eq.) in dry DCM/DMF.

-

Add the H-Ile-OBzl solution to the cooled Boc-Leu-OH solution.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) to the mixture.[9][10]

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Work up the reaction by washing with dilute acid, base, and brine, then dry the organic layer and evaporate the solvent.

-

Purify the crude product by flash chromatography to obtain pure Boc-Leu-Ile-OBzl.

Protocol 4: Deprotection to form this compound

-

Boc Deprotection: Dissolve the protected dipeptide, Boc-Leu-Ile-OBzl, in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA).[8][11] Stir for 1-2 hours at room temperature.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Benzyl Deprotection: Dissolve the resulting intermediate (H-Leu-Ile-OBzl·TFA) in methanol.

-

Add Palladium on carbon (Pd/C, 10 wt. %) catalyst.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the mixture through Celite to remove the catalyst and wash with methanol.

-

Evaporate the solvent to yield the crude this compound.

Synthesis Data

| Step | Starting Materials | Reagents | Product | Typical Yield (%) | Purity (%) (crude) |

| 1. N-protection | L-Leucine | (Boc)₂O, NaOH | Boc-Leu-OH | 90 - 98 | >95 |

| 2. C-protection | L-Isoleucine | Benzyl Alcohol, TsOH | H-Ile-OBzl | 85 - 95 | >95 |

| 3. Coupling | Boc-Leu-OH, H-Ile-OBzl | EDC·HCl, HOBt | Boc-Leu-Ile-OBzl | 75 - 90 | ~85-90 |

| 4. Deprotection | Boc-Leu-Ile-OBzl | 1. TFA/DCM 2. H₂, Pd/C | This compound | 90 - 99 | ~80-90 |

Purification

Purification of the final dipeptide is essential to remove unreacted starting materials, reagents, and byproducts from the synthesis.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective method for purifying peptides.[13]

RP-HPLC Protocol

-

Sample Preparation: Dissolve the crude this compound powder in a minimal amount of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column. Elute the dipeptide using a linear gradient of acetonitrile in water, with 0.1% TFA in both solvents. A typical gradient might be 5% to 40% acetonitrile over 30-40 minutes.[13]

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 or 220 nm).

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>98%).

-

Lyophilization: Pool the pure fractions, freeze them, and lyophilize to obtain the final product as a white, fluffy powder.[13]

HPLC Parameters

| Parameter | Preparative RP-HPLC | Analytical RP-HPLC |

| Column | C18, 10 µm particle size, 250 x 21.2 mm | C18, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-40% B over 30 min | 5-60% B over 20 min |

| Flow Rate | 20 mL/min | 1 mL/min |

| Detection | UV at 220 nm | UV at 214 nm |

| Typical Retention | ~15-20 min (Varies with exact system) | ~10-15 min (Varies with exact system) |

Structural Analysis

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized this compound.

Structural Analysis Workflow

The logical flow for confirming the structure of the synthesized dipeptide involves sequential analysis by Mass Spectrometry and NMR spectroscopy. X-ray crystallography can be pursued for definitive 3D structural information if suitable crystals can be obtained.

Caption: Logical workflow for the structural analysis of this compound.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.

-

Protocol: Dissolve a small amount of the purified peptide in a water/acetonitrile/formic acid solution and infuse it directly into the mass spectrometer.

-

Expected Result: The theoretical monoisotopic mass of this compound (C₁₂H₂₄N₂O₃) is 244.1787 g/mol .[1] In positive ion mode, the expected primary ion is the protonated molecule [M+H]⁺. Differentiating between leucine and isoleucine can be challenging but is possible through tandem MS (MS/MS) by analyzing specific fragmentation patterns of the side chains.[14][15][16]

| Ion | Theoretical m/z | Observed m/z (Typical) |

| [M+H]⁺ | 245.1860 | 245.1855 ± 0.001 |

| [M+Na]⁺ | 267.1679 | 267.1674 ± 0.001 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution.[17][18] For a dipeptide, ¹H NMR provides information about the chemical environment of each proton, while 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, which is essential for assigning specific resonances to the leucine and isoleucine residues.[19][20]

-

Protocol: Dissolve ~5 mg of the lyophilized peptide in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and COSY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Data (in D₂O): The chemical shifts can vary slightly based on pH and concentration. The order of the amino acids in the peptide sequence influences the chemical shifts, particularly of the α-protons.[19][20]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Leucine (Leu) | ||

| α-H | ~4.1 - 4.3 | dd |

| β-H₂ | ~1.6 - 1.8 | m |

| γ-H | ~1.5 - 1.7 | m |

| δ-CH₃ (2) | ~0.9 | d |

| Isoleucine (Ile) | ||

| α-H | ~3.9 - 4.1 | d |

| β-H | ~1.8 - 2.0 | m |

| γ-CH₂ | ~1.2 - 1.5 | m |

| γ-CH₃ | ~0.9 | d |

| δ-CH₃ | ~0.8 - 0.9 | t |

-

2D COSY Analysis: The COSY spectrum will show cross-peaks between coupled protons (typically 2-3 bonds apart). This allows for the unambiguous assignment of the side-chain protons for both leucine and isoleucine by "walking" through the spin systems, starting from the distinct α-proton signals.[19][20]

X-ray Crystallography

For an unambiguous determination of the three-dimensional solid-state structure, single-crystal X-ray diffraction is the definitive method.[21]

-

Protocol: This involves growing a high-quality single crystal of the dipeptide, which can be a challenging process.[13][22] This is typically achieved by slowly evaporating the solvent from a saturated solution of the peptide or by vapor diffusion methods. Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam to collect diffraction data, which is then used to solve and refine the atomic structure.[21][23]

-

Expected Outcome: The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the peptide backbone and the side chains in the crystal lattice.[24][25]

References

- 1. Leucyl-Isoleucine | C12H24N2O3 | CID 435718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biosynth.com [biosynth.com]

- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 10. bachem.com [bachem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Peptide purification method development - SB PEPTIDE [sb-peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]

- 15. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. X-ray structures of new dipeptide taste ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

Physicochemical Properties of L-leucyl-L-isoleucine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide L-leucyl-L-isoleucine. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

L-leucyl-L-isoleucine is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-isoleucine. Its physicochemical characteristics are fundamental to understanding its behavior in biological systems and for its application in research and development. The quantitative properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | PubChem[1] |

| Molecular Weight | 244.33 g/mol | PubChem[1] |

| Monoisotopic Mass | 244.17869263 Da | PubChem[1] |

| LogP (Octanol/Water Partition Coefficient) | -0.79 (Extrapolated) | PubChem[1] |

| -0.89 (ALOGPS) | FooDB[2] | |

| -1.6 (Computed) | PubChem[1] | |

| Water Solubility | 3.25 g/L (ALOGPS) | FooDB[2] |

| 100 mg/mL (with ultrasonic) | MedChemExpress[3] | |

| pKa (Strongest Acidic) | 4.11 (ChemAxon) | FooDB[2] |

| pKa (Strongest Basic) | 8.43 (ChemAxon) | FooDB[2] |

| Physical Description | Solid | PubChem[1] |

Note on Melting Point: An experimental melting point for L-leucyl-L-isoleucine could not be definitively identified in the reviewed literature. However, the melting points of its constituent amino acids are well-documented: L-leucine melts at 293 °C[4][5] and L-isoleucine decomposes at 284 °C[6][7]. The melting properties of dipeptides can be complex and may involve decomposition, often requiring specialized techniques like Fast Scanning Calorimetry for accurate determination[8].

Experimental Protocols

The determination of the physicochemical properties of dipeptides like L-leucyl-L-isoleucine requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point using Fast Scanning Calorimetry (FSC)

Due to the tendency of peptides to decompose at high temperatures, conventional calorimetry is often unsuitable. Fast Scanning Calorimetry (FSC) overcomes this by employing very high heating rates.

Methodology:

-

A small, microgram-sized sample of the dipeptide is placed on the FSC sensor chip.

-

The sample is subjected to a controlled, ultra-fast heating ramp (e.g., up to 20,000 K/s) under an inert atmosphere (e.g., dry nitrogen) to minimize thermal decomposition[9].

-

The heat flow as a function of temperature is recorded. The melting point is identified as the onset temperature of the endothermic melting peak[3].

-

To ensure accuracy, the temperature calibration of the FSC instrument is performed using standard metal references (e.g., indium, bismuth, tin)[9].

-

The experiment is typically divided into three stages: an initial heating to melt the sample, a rapid cooling to induce vitrification, and a final heating ramp to measure the glass transition and melting properties[8].

Measurement of Aqueous Solubility

The solubility of a dipeptide in an aqueous medium is a critical parameter for its biological activity and formulation.

Methodology:

-

An excess amount of L-leucyl-L-isoleucine is added to a known volume of purified water or a specific buffer solution in a sealed container.

-

The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dipeptide in the filtrate is determined using a suitable analytical technique, such as:

-

Gravimetric analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectrophotometry: If the peptide has a chromophore or can be derivatized to produce a colored compound, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the dipeptide in the saturated solution.

-

-

The solubility is expressed in units such as g/L or mol/L[10][11].

Determination of pKa Values by Capillary Zone Electrophoresis (CZE)

The pKa values of the ionizable groups in a dipeptide are crucial for understanding its charge state at different pH values.

Methodology:

-

A series of background electrolytes (BGEs) with different pH values are prepared.

-

The effective electrophoretic mobility of L-leucyl-L-isoleucine is measured in each BGE using a capillary electrophoresis instrument.

-

The effective mobility is plotted against the pH of the BGE.

-

The resulting sigmoidal curve is fitted to a suitable equation to determine the pKa values, which correspond to the pH at which the effective mobility is halfway between the mobility of the fully protonated and deprotonated forms[1].

-

Experimental conditions such as ionic strength and temperature must be carefully controlled as they can influence the pKa values[1].

Biological Activity and Signaling Pathways

The biological effects of L-leucyl-L-isoleucine are primarily attributed to its constituent amino acids, L-leucine and L-isoleucine, which are potent activators of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis[12][13]. It is hypothesized that the dipeptide is transported into the cell and then hydrolyzed to release free L-leucine and L-isoleucine, which then activate the mTORC1 complex[12].

Caption: General workflow for dipeptide characterization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Leucine | 61-90-5 [chemicalbook.com]

- 6. L-Isoleucine | 73-32-5 [chemicalbook.com]

- 7. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of H-Leu-Ile-OH: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the solubility characteristics of the dipeptide H-Leu-Ile-OH (Leucyl-Isoleucine). Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound is a dipeptide composed of L-leucine and L-isoleucine. Both constituent amino acids possess hydrophobic side chains, classifying this compound as a hydrophobic peptide.[1][2] Understanding its solubility in various solvents is critical for a wide range of applications, including drug formulation, biochemical assay development, and peptide synthesis and purification.[1][3] The solubility of a peptide is influenced by its amino acid composition, sequence, length, pH, temperature, and the nature of the solvent.[1][3]

Solubility Data for this compound

| Solvent System | Quantitative Solubility | Qualitative Assessment & Remarks |

| Water | Predicted: 3.25 g/L | This compound is expected to have low to moderate solubility in aqueous solutions. As a neutral peptide, its solubility is least at its isoelectric point and can be influenced by adjusting the pH.[1] |

| Methanol | Data not available | Likely to be slightly soluble. Some sources indicate that heating may improve the solubility of similar dipeptides in methanol.[4] |

| Ethanol | Data not available | Expected to have low solubility. The constituent amino acids, leucine and isoleucine, are sparingly soluble or practically insoluble in ethanol.[5][6] |

| Dimethyl Sulfoxide (DMSO) | Data not available | Generally a good solvent for hydrophobic peptides.[7][8] It is recommended to first dissolve the peptide in a minimal amount of DMSO before diluting with an aqueous buffer.[9][10] |

Note: The water solubility value is a predicted, not an experimentally verified, value.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common experimental approaches to determine the solubility of peptides like this compound.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility.[11][12] It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatic shaker or agitator

-

Centrifuge

-

Analytical balance

-

Drying oven or lyophilizer

-

Micro-pipettes and vials

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibrate the suspension at a constant temperature using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container.

-

Evaporate the solvent from the supernatant. This can be achieved by heating in a drying oven (ensure the temperature will not degrade the peptide) or by lyophilization (freeze-drying).

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The solubility is calculated as the mass of the dissolved peptide per volume of the solvent (e.g., in mg/mL or g/L).

Photometric (UV Spectrophotometry) Method

This method determines the concentration of a saturated solution by measuring its absorbance of ultraviolet (UV) light.[11] Since this compound lacks aromatic residues (Tryptophan, Tyrosine), absorbance at 280 nm is not suitable.[13][14] Instead, absorbance at shorter wavelengths, such as 205 nm or 215 nm, which corresponds to the peptide bond, can be utilized.[13][15][16]

Materials:

-

This compound powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest. This may require dissolving a precisely weighed amount of the peptide.

-

Create a series of dilutions from the stock solution to generate a set of standards with known concentrations.

-

Measure the UV absorbance of each standard at the chosen wavelength (e.g., 205 nm or 215 nm). The solvent should be used as a blank.

-

Plot a standard curve of absorbance versus concentration.

-

-

Measurement of the Saturated Solution:

-

Take the clear supernatant from the saturated solution and dilute it with the solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility of this compound in that solvent.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a peptide such as this compound.

Caption: Workflow for determining peptide solubility.

Conclusion

While specific experimental data on the solubility of this compound is limited, its hydrophobic nature, derived from its constituent amino acids, dictates its general solubility behavior. It is expected to have low solubility in aqueous solutions and higher solubility in organic solvents like DMSO. For precise quantitative data, direct experimental determination using methods such as gravimetric analysis or UV spectrophotometry at short wavelengths is recommended. The protocols and workflow provided in this guide offer a robust framework for researchers to conduct such solubility studies.

References

- 1. reta-peptide.com [reta-peptide.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. jpt.com [jpt.com]

- 4. H-LEU-LEU-OH price,buy H-LEU-LEU-OH - chemicalbook [chemicalbook.com]

- 5. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. genscript.com [genscript.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. bachem.com [bachem.com]

- 11. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. researchgate.net [researchgate.net]

H-Leu-Ile-OH: A Technical Guide on a Putative Dipeptide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Leu-Ile-OH, or Leucyl-Isoleucine, is a dipeptide composed of the essential branched-chain amino acids (BCAAs) Leucine and Isoleucine. While theoretically an intermediate in protein metabolism, its definitive identification and quantification in biological systems remain elusive. The Human Metabolome Database lists Leucyl-Isoleucine as an "expected" metabolite, suggesting it is a plausible product of protein digestion or catabolism that has not yet been concretely identified in human tissues or biofluids[1]. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, the metabolic pathways of its constituent amino acids, and the advanced analytical techniques required for its identification. Furthermore, it explores its potential, though currently hypothetical, role in cellular signaling.

Introduction

Branched-chain amino acids (BCAAs), including Leucine, Isoleucine, and Valine, are fundamental to numerous physiological processes, most notably protein synthesis and metabolic regulation[2][3]. Dipeptides, as products of protein breakdown or synthesis, can also possess unique biological activities. This compound, as a dipeptide combination of two critical BCAAs, presents an intriguing subject for metabolic research. However, the isomeric nature of Leucine and Isoleucine poses significant analytical challenges, hindering the specific identification and quantification of the this compound dipeptide versus its isomer, H-Ile-Leu-OH[4][5][6][7]. This guide aims to consolidate the current knowledge and provide a framework for future investigation into this putative metabolite.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing analytical methods and understanding the potential behavior of the dipeptide in biological systems.

| Property | Value | Reference |

| Molecular Formula | C12H24N2O3 | [8] |

| Molecular Weight | 244.33 g/mol | [8] |

| IUPAC Name | 2-[[(2S)-2-amino-4-methylpentanoyl]amino]-(2S,3S)-3-methylpentanoic acid | [8] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N | [8] |

| PubChem CID | 435718 | [8] |

| HMDB ID | HMDB0028932 (Expected Metabolite) | [1] |

Metabolism of Constituent Amino Acids

The metabolic fate of this compound is intrinsically linked to the synthesis and degradation pathways of Leucine and Isoleucine.

Biosynthesis and Formation

As essential amino acids in humans, Leucine and Isoleucine must be obtained from the diet. The dipeptide this compound would be formed during the digestion of dietary proteins or the breakdown of endogenous proteins. This process involves the enzymatic cleavage of larger polypeptides by proteases and peptidases in the gastrointestinal tract and within cells.

Degradation

The degradation of this compound would likely involve hydrolysis by dipeptidases, releasing free Leucine and Isoleucine. These amino acids then enter their respective catabolic pathways. The catabolism of both Leucine and Isoleucine is initiated by a common set of enzymes, including branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH) complex[9].

The degradation pathways for Leucine and Isoleucine are distinct following the initial common steps. Leucine is a ketogenic amino acid, meaning its breakdown produces acetyl-CoA and acetoacetate[10]. Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA[9].

Experimental Protocols for Identification and Quantification

The primary challenge in studying this compound is distinguishing it from its isomer, H-Ile-Leu-OH. This requires sophisticated analytical techniques, primarily advanced mass spectrometry methods.

Sample Preparation

For the analysis of dipeptides in biological fluids like plasma, a protein precipitation step is essential.

-

Protocol: Protein Precipitation from Plasma

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Collect the supernatant for analysis[11].

-

The supernatant can be further diluted with an appropriate solvent and an internal standard can be added for quantitative analysis.

-

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of small molecules like dipeptides in complex biological matrices.

-

Protocol: LC-MS/MS for Dipeptide Analysis

-

Chromatographic Separation: Utilize a reversed-phase or mixed-mode chromatography column to separate the dipeptide from other components in the sample[12]. A gradient elution with solvents such as acetonitrile and water with formic acid is typically employed. The separation of isobaric compounds like this compound and H-Ile-Leu-OH is critical and may require specialized columns and optimized gradients[11][13].

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode[12].

-

Multiple Reaction Monitoring (MRM): For quantification, use MRM to selectively monitor specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

-

Distinguishing Leucine and Isoleucine: To confirm the sequence of the dipeptide, advanced fragmentation techniques are necessary. Methods like electron transfer dissociation (ETD) and high-energy collisional dissociation (HCD) can generate specific fragment ions (w-ions and d-ions) that are characteristic of either Leucine or Isoleucine, allowing for their unambiguous differentiation within the peptide sequence[4][5][6][7][14].

-

Potential Signaling Pathways

Given the lack of direct evidence for this compound's signaling roles, we can hypothesize its potential involvement based on the well-established functions of its constituent amino acids, particularly Leucine. Leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis[3].

It is plausible that this compound, upon cellular uptake via peptide transporters, could be hydrolyzed to release Leucine and Isoleucine, which then could modulate the mTORC1 pathway. The diagram below illustrates this hypothetical signaling cascade.

Conclusion and Future Directions

This compound is a dipeptide of significant interest due to the crucial roles of its constituent amino acids in metabolism and cell signaling. However, its existence as a distinct, functional metabolite in biological systems is yet to be conclusively demonstrated. The primary obstacle is the analytical difficulty in distinguishing it from its isomer, H-Ile-Leu-OH.

Future research should focus on:

-

Developing and validating highly specific analytical methods using advanced mass spectrometry to definitively identify and quantify this compound in various biological matrices.

-

Investigating the biological activity of synthetically derived this compound in cell culture and animal models to elucidate any unique signaling or metabolic effects independent of its hydrolysis into free amino acids.

-

Exploring the role of the gut microbiome in the production and metabolism of dipeptides, including this compound.

The elucidation of the role of this compound as a metabolite could open new avenues for understanding BCAA metabolism and its implications in health and disease, potentially leading to novel therapeutic strategies in areas such as metabolic disorders and muscle physiology.

References

- 1. Human Metabolome Database: Showing metabocard for Leucyl-Isoleucine (HMDB0028932) [hmdb.ca]

- 2. news-medical.net [news-medical.net]

- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. Leucyl-Isoleucine | C12H24N2O3 | CID 435718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Leucine - Wikipedia [en.wikipedia.org]

- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]

The Natural Occurrence of L-leucyl-L-isoleucine: A Technical Guide for Researchers

An In-depth Examination of the Presence, Analysis, and Biological Significance of a Bioactive Dipeptide

The dipeptide L-leucyl-L-isoleucine, composed of the essential branched-chain amino acids leucine and isoleucine, is emerging as a molecule of interest for researchers in nutrition, pharmacology, and drug development. While the individual roles of L-leucine and L-isoleucine in cellular signaling and metabolism are well-documented, the natural occurrence and specific biological activities of their dipeptide form are areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of L-leucyl-L-isoleucine, detailed methodologies for its detection and quantification, and insights into its potential physiological roles.

Natural Occurrence and Formation

L-leucyl-L-isoleucine is primarily found in protein-rich foods that have undergone enzymatic hydrolysis, either through natural fermentation processes or industrial processing.

Fermented Foods: The enzymatic activity of various microorganisms during fermentation can lead to the breakdown of proteins into smaller peptides, including L-leucyl-L-isoleucine. Foods such as aged cheeses (e.g., Parmigiano-Reggiano), soy sauce, and dry-cured ham are potential sources of this dipeptide. The formation is attributed to the action of microbial proteases and peptidases that cleave specific peptide bonds within the parent proteins.

Dairy Products: Whey protein hydrolysates are a notable source of various bioactive peptides, including branched-chain amino acid (BCAA)-containing dipeptides like L-leucyl-L-isoleucine (also referred to as Ile-Leu in some literature).[1][2] The hydrolysis process, which can be achieved using enzymes like trypsin and flavourzyme, breaks down the complex whey proteins into smaller, more readily absorbed peptides.[3]

Meat and Fish: While specific quantitative data for L-leucyl-L-isoleucine in fresh meat and fish is scarce, the inherent high protein content, rich in leucine and isoleucine, suggests that their dipeptide form may be present in low concentrations or formed during digestion.[4][5][6] Endogenous enzymatic activity in muscle tissue post-mortem could also contribute to its formation.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific concentration of L-leucyl-L-isoleucine in various natural sources. Most studies have focused on the total content of its constituent amino acids or have qualitatively identified the dipeptide in complex mixtures. The table below summarizes the available information, highlighting the need for further quantitative research.

| Food Source Category | Specific Food Item | Reported Concentration of L-leucyl-L-isoleucine | Reference(s) |

| Dairy Products | Whey Protein Hydrolysates | Qualitatively identified as a component.[1][2] | [1][2] |

| Fermented Foods | Parmigiano-Reggiano Cheese | Formation suggested through microbial enzymatic activity. | |

| Soy Sauce | Formation suggested through microbial enzymatic activity. | ||

| Dry-Cured Ham | Formation suggested through microbial enzymatic activity. |

Experimental Protocols

The accurate detection and quantification of L-leucyl-L-isoleucine in complex biological and food matrices require sophisticated analytical techniques. The primary challenge lies in separating it from other isomeric dipeptides (e.g., L-isoleucyl-L-leucine) and its constituent free amino acids.

Sample Preparation and Extraction

Objective: To extract small peptides, including L-leucyl-L-isoleucine, from the sample matrix while removing interfering substances like proteins, lipids, and salts.

Protocol for Food Matrices (e.g., Cheese, Fermented Milk):

-

Homogenization: Homogenize 5-10 grams of the sample with a suitable extraction solvent (e.g., 50% ethanol or a buffer solution like phosphate-buffered saline).

-

Deproteinization: Precipitate larger proteins by adding a precipitating agent such as trichloroacetic acid (TCA) to a final concentration of 5-10% or by ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 3 kDa).

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the small peptides.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove non-polar interfering compounds. Elute the peptides with a solvent of appropriate polarity.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a mobile phase compatible with the subsequent analytical method.

Chromatographic Separation and Quantification

Objective: To separate L-leucyl-L-isoleucine from other compounds in the extract for accurate quantification.

Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)

This is the most powerful and widely used technique for the analysis of specific peptides in complex mixtures.

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is typically used for separating peptides based on their hydrophobicity.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile with 0.1% formic acid as mobile phase B. The gradient is programmed to gradually increase the proportion of mobile phase B to elute compounds with increasing hydrophobicity.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF) is used for detection and quantification.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the peptides.

-

Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification on a triple quadrupole mass spectrometer. It involves monitoring a specific precursor ion-to-product ion transition for L-leucyl-L-isoleucine. For high-resolution mass spectrometry, extracted ion chromatograms of the accurate mass of the protonated molecule are used for quantification.

Example of an Experimental Workflow for Dipeptide Analysis:

Biological Activities and Signaling Pathways

While research specifically on L-leucyl-L-isoleucine is still in its early stages, studies on BCAA-containing dipeptides from whey protein hydrolysates have provided initial insights into their potential biological activities.

Stimulation of Glucose Uptake: A study on whey protein hydrolysates identified several BCAA-containing dipeptides, including Ile-Leu, that stimulated glucose uptake in L6 myotubes and isolated skeletal muscles.[1][2] This effect was shown to be mediated through the PI3-kinase and atypical protein kinase C (aPKC) pathways, which are key components of the insulin signaling pathway.[1] This suggests that L-leucyl-L-isoleucine may play a role in glucose homeostasis and muscle energy metabolism.

Potential Signaling Pathway:

The proposed mechanism involves the activation of PI3-kinase, which in turn leads to the activation of downstream effectors, including aPKC. This ultimately results in the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the uptake of glucose into the muscle cells.

Future Directions and Conclusion

The study of L-leucyl-L-isoleucine is a promising area of research with potential implications for human health and nutrition. While its presence in fermented foods and protein hydrolysates is established, further research is critically needed to:

-

Quantify its concentration in a wide variety of food products and biological fluids.

-

Develop and validate robust analytical methods for its routine analysis.

-

Elucidate its specific biological activities and the underlying molecular mechanisms, including its interaction with cellular transporters and receptors.

-

Investigate its bioavailability and metabolic fate following oral ingestion.

For researchers, scientists, and drug development professionals, L-leucyl-L-isoleucine represents a novel bioactive compound with the potential to influence key metabolic processes. A deeper understanding of its natural occurrence and physiological functions will be instrumental in harnessing its potential for therapeutic and nutritional applications.

References

- 1. Branched-chain amino acid-containing dipeptides, identified from whey protein hydrolysates, stimulate glucose uptake rate in L6 myotubes and isolated skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Top 10 Foods Highest in Leucine [myfooddata.com]

- 5. nal.usda.gov [nal.usda.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Leu-Ile-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient and systematic construction of peptide chains. This application note provides a detailed protocol for the synthesis of the dipeptide H-Leu-Ile-OH using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy. The synthesis is conducted on a Wang resin, which is designed for the production of peptides with a C-terminal carboxylic acid. This protocol outlines the materials, reagents, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and the final cleavage of the dipeptide from the solid support.

Principle of the Method

The synthesis of this compound on a solid support begins with the C-terminal amino acid, Isoleucine (Ile), pre-attached to the Wang resin (Fmoc-Ile-Wang resin). The temporary Nα-Fmoc protecting group is removed using a mild base, typically piperidine. The subsequent amino acid, Leucine (Leu), which is also Nα-Fmoc protected, is then coupled to the free amine of the resin-bound Isoleucine. This cycle of deprotection and coupling is the fundamental process of chain elongation in SPPS.[1] Finally, the dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid, trifluoroacetic acid (TFA), to yield the desired this compound peptide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-Ile-Wang resin | Synthesis Grade | CEM Corporation |

| Fmoc-Leu-OH | Synthesis Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Aapptec |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Aapptec |

| Piperidine | Synthesis Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Thermo Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Synthesis Grade | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Thermo Fisher Scientific |

Protocol 1: Resin Swelling and Preparation

-

Place a desired amount of Fmoc-Ile-Wang resin (e.g., 100 mg) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[2]

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[3]

-

Agitate the mixture for 5-10 minutes at room temperature.[4]

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.[3]

-

Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.[4]

Protocol 3: Coupling of Fmoc-Leu-OH

-

In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[4]

-

Add this solution to the deprotected resin in the reaction vessel.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[4]

-

Agitate the mixture for 1-2 hours at room temperature.[5]

-

Monitor the reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the successful coupling.[4]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).[4]

Protocol 4: Cleavage and Deprotection

-

Wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.[6]

-

Prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) in a fume hood.[7]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2]

-

Gently agitate the mixture at room temperature for 1.5-2 hours.[6]

-

Filter the mixture to separate the resin from the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[6]

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters

| Step | Reagents and Solvents | Time | Monitoring |

| Resin Swelling | DMF | 30-60 min | Visual Inspection |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5-10 min | - |

| Coupling | Fmoc-Leu-OH, DIC, HOBt in DMF | 1-2 hours | Kaiser Test |

| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 1.5-2 hours | - |

Table 2: Expected Quantitative Data

| Parameter | Typical Value | Method of Analysis |

| Resin Loading (Fmoc-Ile-Wang) | 0.25 - 0.40 mmol/g | Spectrophotometric Fmoc analysis |

| Coupling Efficiency | > 99% | Kaiser Test |

| Crude Peptide Purity | > 85% | RP-HPLC |

| Final Yield (after purification) | 60 - 80% | Gravimetric |

| Molecular Weight (this compound) | Expected: 244.32 g/mol | Mass Spectrometry (MS) |

Visualization of the Experimental Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

References

- 1. A simple method for differentiating Leu and Ile in peptides. The negative-ion mass spectra of [M-H]- ions of phenylthiohydantoin Leu and Ile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of H-Leu-Ile-OH using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of the dipeptide H-Leu-Ile-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines the necessary steps from sample preparation and HPLC configuration to fraction collection and post-purification analysis. This guide is intended to provide a robust starting point for researchers seeking to obtain high-purity this compound for various research and development applications.

Introduction

This compound is a dipeptide composed of L-leucine and L-isoleucine. As with many synthetic peptides, the crude product often contains impurities such as deletion sequences, incompletely deprotected peptides, and other side-products from the synthesis process.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, separating them based on their hydrophobicity.[2] This application note details a comprehensive protocol for the purification of this compound utilizing a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent.

Experimental Protocols

Materials and Equipment

Table 1: Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Crude this compound | Synthesis Grade | N/A |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific, Sigma-Aldrich |

| Water | HPLC Grade / Milli-Q | Millipore |

| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich, Thermo Fisher |

| 0.22 µm Syringe Filters | PTFE or Nylon | Millipore, Pall |

| HPLC Vials | 2 mL, Screw Top | Agilent, Waters |

| Collection Tubes | 15 mL or 50 mL Centrifuge Tubes | Corning, Falcon |

Table 2: Equipment

| Equipment | Specifications |

| Preparative HPLC System | Binary Pump, Autosampler, UV-Vis Detector |

| C18 Preparative Column | 10 µm particle size, 100 Å pore size, 21.2 x 250 mm |

| Analytical HPLC System | For purity analysis |

| C18 Analytical Column | 5 µm particle size, 100 Å pore size, 4.6 x 150 mm |

| Lyophilizer (Freeze-Dryer) | Capable of reaching < -50°C and < 100 mTorr |

| pH Meter | Calibrated |

| Vortex Mixer | Standard |

| Sonicator | Standard |

Workflow for this compound Purification

Caption: Overall workflow for the purification of this compound.

Detailed Methodologies

2.3.1. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

-

Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

2.3.2. Sample Preparation

-

Dissolve the crude this compound peptide in Mobile Phase A. The solubility of leucine and isoleucine in water is a good reference point.[3][4] A starting concentration of 10-20 mg/mL is recommended.

-

If solubility is an issue, a small amount of acetonitrile (not exceeding the initial HPLC gradient percentage) can be added, or the sample can be briefly sonicated. For dipeptides like Leu-Leu-OH, adjusting the pH with a volatile base might be necessary for solubilization, though this is less common for simple dipeptides.

-

Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2.3.3. Preparative HPLC Protocol

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the designated flow rate.

-

Injection: Inject the filtered crude peptide solution onto the equilibrated column. The injection volume will depend on the column size and the concentration of the sample.

-

Elution and Fraction Collection: Elute the peptide using a linear gradient of Mobile Phase B. Peptides are typically monitored at 214 nm (peptide bond absorption) and 280 nm (for aromatic residues, though not present in this compound).[1] Collect fractions based on the appearance of peaks on the chromatogram.

Table 3: Preparative HPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 15.0 | 95 | 5 |

| 5 | 15.0 | 95 | 5 |

| 35 | 15.0 | 55 | 45 |

| 40 | 15.0 | 5 | 95 |

| 45 | 15.0 | 5 | 95 |

| 46 | 15.0 | 95 | 5 |

| 55 | 15.0 | 95 | 5 |

Note: This gradient is a starting point and may require optimization based on the impurity profile of the crude material.

2.3.4. Purity Analysis of Collected Fractions

-

Analyze a small aliquot of each collected fraction using an analytical RP-HPLC system to determine the purity of each fraction.

-

Use a faster gradient on the analytical column to reduce analysis time.

Table 4: Analytical HPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 1.0 | 95 | 5 |

| 2 | 1.0 | 95 | 5 |

| 12 | 1.0 | 55 | 45 |

| 14 | 1.0 | 5 | 95 |

| 16 | 1.0 | 5 | 95 |

| 17 | 1.0 | 95 | 5 |

| 20 | 1.0 | 95 | 5 |

2.3.5. Pooling and Lyophilization

-

Combine the fractions that meet the desired purity level (e.g., >98%).

-

Freeze the pooled fractions in a lyophilizer-compatible flask. Snap-freezing using liquid nitrogen or a dry ice/ethanol bath is recommended to create a fine crystalline structure, which aids in efficient sublimation.[5]

-

Lyophilize the frozen solution until a dry, fluffy powder is obtained. This typically involves a primary drying phase to remove unbound water via sublimation, followed by a secondary drying phase at a slightly higher temperature to remove bound water.[5]

-

Store the lyophilized peptide at -20°C or lower in a sealed container with a desiccant.

Data Presentation and Expected Results

The purification process should yield a main peak corresponding to this compound. The retention time will be dependent on the exact HPLC system and conditions used. Leucine and Isoleucine are isomers with very similar hydrophobicity, which can make separation from diastereomeric impurities challenging. A shallow gradient is therefore recommended to achieve optimal resolution.

Table 5: Expected Purity and Yield

| Step | Purity (by Analytical HPLC) | Typical Yield |

| Crude Peptide | 50-70% | 100% (by definition) |

| Purified Peptide (Post-HPLC) | >98% | 30-50% |

Yields are highly dependent on the quality of the initial crude peptide synthesis.

Logical Relationships in HPLC Purification

Caption: Relationship between key HPLC parameters and outcomes.

Conclusion

The protocol described provides a comprehensive framework for the successful purification of this compound using preparative RP-HPLC. By carefully controlling the mobile phase composition, gradient elution, and sample handling, researchers can obtain a final product of high purity suitable for a wide range of scientific applications. The provided tables and diagrams serve as a practical guide for implementing this purification strategy in a laboratory setting.

References

- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 2. EP0420964A1 - Lyophilized peptide formulations - Google Patents [patents.google.com]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. verifiedpeptides.com [verifiedpeptides.com]

Application Note: Structural Elucidation of H-Leu-Ile-OH using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of molecules in solution.[1][2] For peptides like L-Leucyl-L-Isoleucine (H-Leu-Ile-OH), NMR provides atomic-level information on primary structure, connectivity, and conformation.[1][3] This application note provides a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to determine the structure of this compound. The methodology encompasses sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a logical workflow for spectral analysis.

Core Principles of NMR Experiments for Peptide Analysis

The structural analysis of this compound relies on a combination of NMR experiments that reveal through-bond and through-space correlations between nuclei.

-

1D ¹H NMR: Provides initial information on the number and chemical environment of protons in the molecule.[4] However, significant signal overlap in peptides necessitates the use of 2D experiments.[5]

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three chemical bonds (J-coupling), such as the Hα and Hβ protons within the same amino acid residue.[5][6]

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system.[1][6] For an amino acid, this experiment can show a correlation from the amide proton (NH) to all other protons within that same residue (Hα, Hβ, Hγ, etc.), which is crucial for identifying the amino acid type.[1][7]

-